Lipophilicity-Driven PK Differentiation
Computed partition coefficients provide a key differentiator. According to PubChem, the brominated target compound (C18H12BrNO5) has a computed XLogP3 of 3.9, while the non-brominated analog N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide (C18H13NO5) has a substantially lower computed XLogP3 of 3.0 [1]. This difference of 0.9 log units is significant in medicinal chemistry and influences a compound's ability to passively diffuse across biological membranes, its compound solubility, and its affinity for hydrophobic binding pockets.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide: 3.0 |
| Quantified Difference | Delta 0.9 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
For procurement, the 0.9-unit increase in lipophilicity of the brominated compound predicts significantly different oral absorption and tissue distribution profiles compared to the non-brominated analog.
- [1] PubChem. (2005). Compound Summary for CID 1115761 (Target) and CID 1115760 (Comparator). National Center for Biotechnology Information. View Source
